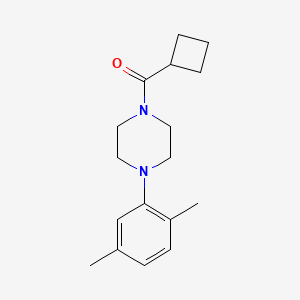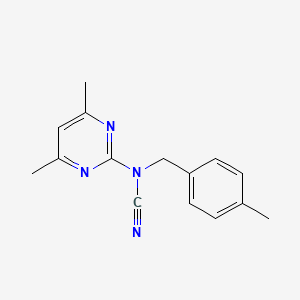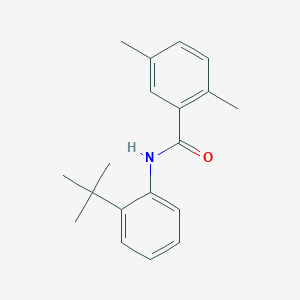![molecular formula C16H13NO5 B5761168 5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
5-[(2-methylbenzoyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methylbenzoyl)amino]isophthalic acid, commonly known as MIA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIA is a derivative of isophthalic acid, which is widely used in the production of polyesters, resins, and other industrial materials. However, MIA has unique properties that make it a promising candidate for various scientific applications.
作用機序
The mechanism of action of MIA in cancer cells is not fully understood, but studies suggest that it targets multiple signaling pathways involved in cancer cell growth and survival. MIA has been shown to inhibit the activity of various enzymes and proteins involved in cell cycle regulation, DNA repair, and apoptosis. Additionally, MIA has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
MIA has been shown to have various biochemical and physiological effects on cancer cells. Studies have shown that MIA can induce changes in gene expression, leading to alterations in cellular processes such as cell cycle regulation and apoptosis. Additionally, MIA has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival.
実験室実験の利点と制限
MIA has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, MIA is relatively easy to synthesize and purify, making it accessible for researchers. However, MIA also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for MIA research, including its potential use in combination with other anti-cancer agents for improved efficacy. Additionally, further studies are needed to fully understand the mechanism of action of MIA and its potential applications in other fields, such as materials science and drug delivery. Finally, the development of new synthesis methods for MIA could lead to improved yields and purity, making it more accessible for researchers.
合成法
MIA can be synthesized through a multi-step process involving the reaction of isophthalic acid with 2-methylbenzoyl chloride in the presence of a catalyst. The resulting product is then purified through various techniques, including recrystallization and chromatography. The synthesis of MIA requires careful control of reaction conditions and purification steps to ensure high purity and yield.
科学的研究の応用
MIA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MIA is in the field of cancer research. Studies have shown that MIA exhibits potent anti-cancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells. MIA has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-9-4-2-3-5-13(9)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSZAVSEQSIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5469632 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)



![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)